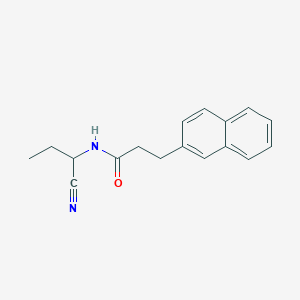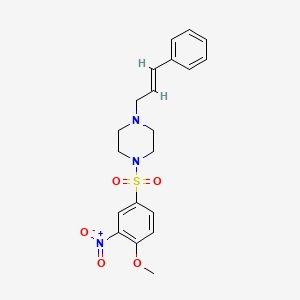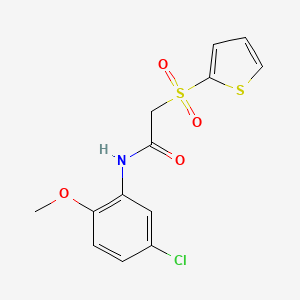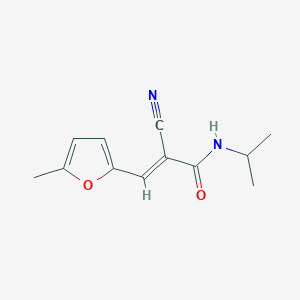
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide is a compound that has gained attention due to its potential applications in scientific research. It is a small molecule that can be synthesized using a variety of methods and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide is not fully understood. However, it is believed to interact with specific biomolecules, such as cysteine and metal ions, through covalent or non-covalent interactions.
Biochemical and Physiological Effects:
This compound has been shown to have unique biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, one limitation is that it may interact with other biomolecules in biological samples, leading to potential false positives or interference.
Orientations Futures
There are several potential future directions for the use of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide in scientific research. One direction is the development of more specific and sensitive metal ion sensors using this compound as a ligand. Additionally, further investigation into its potential as a proteasome inhibitor for cancer treatment could be explored. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide can be achieved using a variety of methods. One common method involves the reaction of 2-naphthylamine with acrylonitrile to form N-(2-naphthyl)acrylamide. This compound can then be reacted with propionyl chloride to form N-(2-naphthyl)-3-propionylacrylamide. Finally, the addition of cyanide ion to this compound results in the formation of this compound.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide has been shown to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. Additionally, it has been used as a ligand for the development of metal ion sensors.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-3-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-16(12-18)19-17(20)10-8-13-7-9-14-5-3-4-6-15(14)11-13/h3-7,9,11,16H,2,8,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKHTWZNQOHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2354909.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)


![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)





![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)